Methyl isovalerate

Flavor chemistry Sensory science Fragrance formulation

Methyl isovalerate (CAS 556-24-1; synonyms: methyl 3-methylbutanoate, isovaleric acid methyl ester) is a branched-chain fatty acid methyl ester with molecular formula C₆H₁₂O₂ and molecular weight 116.16 g/mol. It is a colorless liquid (density 0.881 g/mL at 25 °C) with a boiling point of 114–115 °C at atmospheric pressure, a flash point of approximately 14–26 °C, and a vapor pressure of 18.2–18.3 mmHg at 25 °C.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
CAS No. 556-24-1
Cat. No. B153894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl isovalerate
CAS556-24-1
Synonyms3-Methylbutanoic Acid Methyl Ester;  Isopentanoic Acid Methyl Ester;  Methyl 3-Methylbutanoate;  Methyl 3-Methylbutyrate;  Methyl Iso-valerate;  Methyl Isopentanoate;  Methyl Isovalerate
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)OC
InChIInChI=1S/C6H12O2/c1-5(2)4-6(7)8-3/h5H,4H2,1-3H3
InChIKeyOQAGVSWESNCJJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in alcohol, most fixed oils;  insoluble wate

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Isovalerate (CAS 556-24-1): Procurement-Relevant Physicochemical and Regulatory Baseline for Scientific Selection


Methyl isovalerate (CAS 556-24-1; synonyms: methyl 3-methylbutanoate, isovaleric acid methyl ester) is a branched-chain fatty acid methyl ester with molecular formula C₆H₁₂O₂ and molecular weight 116.16 g/mol [1]. It is a colorless liquid (density 0.881 g/mL at 25 °C) with a boiling point of 114–115 °C at atmospheric pressure, a flash point of approximately 14–26 °C, and a vapor pressure of 18.2–18.3 mmHg at 25 °C [1]. Its octanol-water partition coefficient (Log KOW) is reported as 1.77 (EPI Suite) to 1.82, and its water solubility is 2892 mg/L at 25 °C [1]. The compound is classified as Cramer Class I (low toxicity) by the Research Institute for Fragrance Materials (RIFM) and has been evaluated by JECFA (No. 195) as presenting no safety concern at current dietary intake levels [2]. It is recognized as FEMA 2753 and listed under FDA 21 CFR §172.515 for food use . Methyl isovalerate is a naturally occurring volatile ester identified in apple, strawberry (Albion and Juliette cultivars), pineapple, banana, blueberry, melon, and various cheeses [1].

Why Methyl Isovalerate Cannot Be Interchanged with Its Closest Structural Analogs: Structural Determinants of Physicochemical and Sensory Performance


Methyl isovalerate shares the molecular formula C₆H₁₂O₂ with two structural isomers — methyl valerate (straight-chain n-pentanoate, CAS 624-24-8) and methyl 2-methylbutyrate (α-branched isomer, CAS 868-57-5) — yet its 3-methylbutanoate (isovalerate) acyl chain bearing a β-branched methyl group at the C3 position imparts a distinct combination of boiling point, vapor pressure, hydrophobicity, and odor character that none of its isomers replicate [1]. Furthermore, commercial methyl 2-methylbutyrate is specified by JECFA to contain 5–8% methyl isovalerate as an inherent secondary component, meaning any substitution attempt introduces the target compound itself as a contaminant, defeating the purpose of interchange [1]. Ethyl isovalerate (CAS 108-64-5), while sharing the same acyl group, differs in its alcohol moiety (ethanol vs. methanol), resulting in a >100-fold lower odor threshold, a 16–18 °C higher boiling point, and a 2.3-fold lower vapor pressure — fundamentally altering its sensory impact, processing requirements, and headspace partitioning behavior . These differences mean that generic substitution within the branched ester family cannot achieve equivalent performance without reformulation.

Methyl Isovalerate (556-24-1): Quantitative Differential Evidence Against Closest Analogs for Scientific Procurement Decisions


Odor Threshold Differentiation from Ethyl Isovalerate: A 169-Fold Potency Gap Defining Sensory Application Windows

Methyl isovalerate exhibits an odor threshold of 0.0022 ppm (2.2 ppb) in air, whereas its closest acyl-shared analog ethyl isovalerate (CAS 108-64-5) exhibits an odor threshold of 0.000013 ppm (0.013 ppb) . This represents a 169-fold difference in sensory potency, with ethyl isovalerate being detectable at concentrations two orders of magnitude lower. Both values are reported from the standardized odor threshold compilation in dipropylene glycol (10% solution) . Methyl isovalerate's higher threshold means it requires a substantially higher concentration to achieve equivalent perceived odor intensity, providing a wider and more forgiving operational concentration window in formulations where over-potency of the ethyl ester would produce an overwhelming, difficult-to-control sensory impact. Conversely, ethyl isovalerate's extreme potency (odor threshold of 0.000013 ppm) makes it preferable for trace-level high-impact top notes, but a liability in formulations requiring balanced, sustained fruit character.

Flavor chemistry Sensory science Fragrance formulation

Boiling Point and Vapor Pressure Differentiation from Ethyl Isovalerate: Processing and Headspace Performance Implications

Methyl isovalerate has a boiling point of 114–115 °C at 760 mmHg and a vapor pressure of 18.2–18.3 mmHg at 25 °C, compared to ethyl isovalerate's boiling point of 131–133 °C and vapor pressure of 7.9 mmHg at 25 °C [1]. The 16–18 °C lower boiling point directly translates to lower energy requirements for distillation-based purification or solvent-stripping unit operations. More critically, the 2.3-fold higher vapor pressure of methyl isovalerate produces a proportionally higher equilibrium headspace concentration at ambient temperature, affecting both the perceived odor intensity in open-headspace applications and the compound's evaporation rate from matrices [1]. For closed-system flavor delivery where controlled release is paramount, the lower vapor pressure of ethyl isovalerate may be advantageous; for applications requiring rapid initial olfactory impact (e.g., ambient fragrance diffusers), methyl isovalerate's higher volatility is functionally superior.

Process engineering Volatility profiling Distillation

Commercial Purity Specification: Methyl Isovalerate as the Unambiguous Identity Standard Versus Methyl 2-Methylbutyrate Impurity

Methyl isovalerate is commercially available at ≥98.0% purity by GC (TCI, Sigma-Aldrich) and up to ≥99% (FG grade, Sigma-Aldrich) . In contrast, the positional isomer methyl 2-methylbutyrate (CAS 868-57-5) is specified by JECFA as having a minimum purity of only 92%, with an explicitly declared secondary component of 5–8% methyl isovalerate [1]. This means that commercial methyl 2-methylbutyrate inherently contains the target compound methyl isovalerate as a significant and specification-listed impurity. Consequently, a procurement decision to use methyl 2-methylbutyrate as a substitute for methyl isovalerate is impossible without introducing the target ester itself as a ~5–8% contaminant. For any application requiring authentic, unambiguous methyl isovalerate sensory character — or for analytical reference standard use — methyl isovalerate at ≥98% purity is the only specification-compliant choice [1].

Analytical reference standards Purity specification Procurement compliance

Water Solubility and LogP Differentiation from Ethyl Isovalerate: Aqueous-Phase Formulation Compatibility

Methyl isovalerate has a reported water solubility of 2892 mg/L at 25 °C (EPI Suite v4.11) and a Log KOW of 1.77, while ethyl isovalerate has a water solubility of 1760 mg/L at 20 °C (or approximately 2000 mg/L at 25 °C via EPI Suite) and a LogP of 2.12 [1]. This constitutes a 1.64-fold higher aqueous solubility for the methyl ester, coupled with a LogP difference of approximately 0.35 units, reflecting the additional methylene group in the ethyl ester that increases lipophilicity [1]. The practical consequence is that methyl isovalerate partitions more favorably into aqueous phases in oil-in-water emulsions, beverages, and water-based consumer products, while ethyl isovalerate exhibits greater retention in lipid or organic phases. For applications such as clear ready-to-drink beverages, aqueous flavor bases, or water-based fragrances, methyl isovalerate's higher water solubility reduces the risk of phase separation and nephelometric turbidity at equivalent loading.

Formulation science Partitioning behavior Beverage flavoring

Odor Threshold Differentiation from Methyl Butyrate: Branched-Chain Sensory Potency Advantage Within the Methyl Ester Class

Within the homologous series of straight-chain and branched methyl esters, methyl isovalerate (branched C5 acyl) exhibits an odor threshold of 0.0022 ppm, whereas methyl butyrate (straight-chain C4 acyl, CAS 623-42-7) exhibits an odor threshold of 0.0071 ppm . This represents a 3.2-fold lower (more potent) odor threshold for the branched-chain isovalerate ester, meaning methyl isovalerate can deliver equivalent perceived odor intensity at roughly one-third the mass concentration required for methyl butyrate . The structural basis lies in the β-branched methyl group of the isovalerate acyl chain, which modifies the ester's vapor pressure and olfactory receptor binding characteristics compared to the linear butyrate chain. This potency differential is directly reflected in FEMA-recommended usage levels: methyl isovalerate is recommended at 5–35 mg/kg in finished food products, while methyl butyrate is recommended at 10–200 mg/kg [1].

Structure-odor relationships Flavor potency Use-level optimization

Methyl Isovalerate (556-24-1): Evidence-Backed Research and Industrial Application Scenarios


Apple and Pineapple Flavor Formulations Requiring Moderate, Controllable Sensory Impact

Methyl isovalerate's odor threshold of 0.0022 ppm — 169-fold higher (less potent) than ethyl isovalerate at 0.000013 ppm — positions it as the preferred ester for apple, pineapple, and mixed-fruit flavor bases where a balanced, sustained fruity character is desired rather than an overpowering initial impact [1]. FEMA guidelines recommend 5–35 mg/kg in finished food, enabling precise dose-response control without requiring the extreme dilution that ethyl isovalerate's sub-ppb potency demands [1]. The compound's naturally documented occurrence in apple (Malus species), strawberry (Albion and Juliette cultivars), pineapple, and banana supports its authenticity in nature-identical flavor compositions .

GC-MS Analytical Reference Standard for Volatile Ester Identification in Complex Food and Botanical Matrices

Methyl isovalerate at ≥98.0–99% purity (Sigma-Aldrich FG grade, TCI) serves as an unambiguous analytical reference standard for the quantification of this specific branched ester in headspace solid-phase microextraction gas chromatography-mass spectrometry (HS-SPME-GC-MS) workflows [1]. Published studies have applied this standard for volatile profiling in Geotrichum fragrans cultures, strawberry cultivars during ripening, and jackfruit aroma characterization, where accurate differentiation from co-eluting isomers — particularly methyl 2-methylbutyrate, which as a commercial material intrinsically contains 5–8% methyl isovalerate — is analytically critical [2]. The availability of high-purity methyl isovalerate ensures that calibration curves are not confounded by isomeric cross-contamination.

Aqueous-Phase Fragrance and Beverage Flavor Systems Requiring Favorable Water Partitioning

With a water solubility of 2892 mg/L and Log KOW of 1.77, methyl isovalerate provides 1.64-fold higher aqueous solubility than ethyl isovalerate (1760 mg/L, LogP 2.12), making it the more formulation-compatible choice for clear ready-to-drink beverages, water-based air fresheners, and aqueous cosmetic fragrances where phase separation must be minimized without excessive co-solvent use [1]. Its lower LogP also means reduced tendency to partition into hydrophobic packaging materials or lipid-rich food matrices, preserving the intended flavor profile over shelf life compared to the more lipophilic ethyl ester.

Ambient Fragrance Delivery Systems Exploiting Intermediate Volatility for Rapid Olfactory Impact

Methyl isovalerate's vapor pressure of 18.2 mmHg at 25 °C — 2.3-fold higher than ethyl isovalerate's 7.9 mmHg — together with its boiling point of 114–115 °C, provides a volatility profile that delivers rapid headspace concentration build-up in ambient fragrance diffusers, reed diffusers, and passive air care products [1]. This intermediate volatility fills a niche between the excessively fleeting methyl butyrate (bp 102–103 °C, VP 31.1 mmHg) and the more slowly evaporating ethyl isovalerate (bp 131–133 °C, VP 7.9 mmHg), enabling a top-note apple character that persists longer than the highly volatile butyrate but emerges faster than the heavier ethyl homolog [1].

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